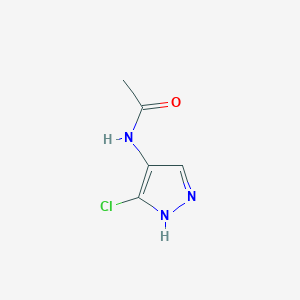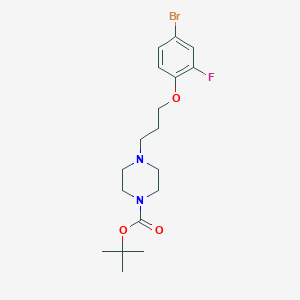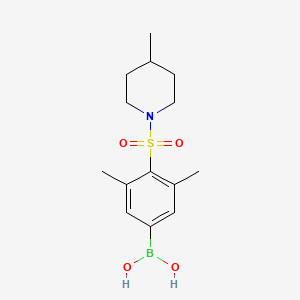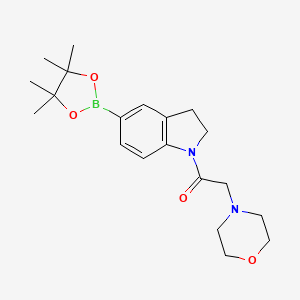
(1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
The compound “(1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol” is a complex organic molecule. It contains a 2-chloropyridin-4-yl group, a 1H-1,2,3-triazol-4-yl group, and a methanol group .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H6ClNO . The average mass is 143.571 Da and the monoisotopic mass is 143.013794 Da .Physical And Chemical Properties Analysis
The compound “this compound” is a solid with a melting point of 59-64 °C . Its molecular structure can be represented by the SMILES string “OCc1ccnc(Cl)c1” and the InChI string "1S/C6H6ClNO/c7-6-3-5(4-9)1-2-8-6/h1-3,9H,4H2" .Scientific Research Applications
(1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol has a wide range of applications in scientific research. It is used in the synthesis of various organic molecules, such as heterocyclic compounds and pharmaceuticals. It is also used in the synthesis of organic catalysts, which are used in organic synthesis reactions. Additionally, this compound is used in the synthesis of various drugs, such as anticonvulsants, antidepressants, and anti-inflammatory drugs.
Mechanism of Action
(1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds in the body. It is believed that this compound binds to the active site of the enzyme, preventing it from catalyzing the reactions it normally would. This inhibition of the enzyme leads to a decrease in the metabolism of drugs and other compounds, resulting in an increase in their bioavailability.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the metabolism of drugs and other compounds, resulting in an increase in their bioavailability. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer effects, as well as to reduce the risk of cardiovascular disease. It has also been shown to reduce cholesterol levels and to improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
(1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it has a wide range of applications in scientific research, making it a useful tool for a variety of experiments. However, this compound is not without its limitations. It is not very soluble in water, and it is not very stable in the presence of light or heat.
Future Directions
The potential applications of (1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol are vast, and there are many potential future directions for research. These include the development of new drugs and other compounds using this compound as a starting material, the investigation of its effects on other biochemical and physiological processes, and the investigation of its potential therapeutic applications. Additionally, further research could be done on the synthesis of this compound and its mechanism of action. Finally, further research could be done to investigate the potential toxicity of this compound.
Safety and Hazards
The compound “(1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol” is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. It can cause severe skin burns and eye damage. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
[1-[(2-chloropyridin-4-yl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c10-9-3-7(1-2-11-9)4-14-5-8(6-15)12-13-14/h1-3,5,15H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTCCCLJLZZUCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN2C=C(N=N2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1458592.png)
![N-Benzyl-2-chloro-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B1458593.png)

![5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1458595.png)

![Methyl 4-[(4-methylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1458597.png)



![3-Oxa-8-azabicyclo[3.2.1]octane oxalate](/img/structure/B1458606.png)




